5-Bromo-1,7-naphthyridin-8(7H)-one
Description
5-Bromo-1,7-naphthyridin-8(7H)-one (CAS 67967-14-0) is a brominated heterocyclic compound with the molecular formula C₈H₅BrN₂O. Its structure consists of a 1,7-naphthyridine core substituted with a bromine atom at the C5 position and a ketone group at the C8 position. The keto tautomer is predominant in nonhydroxylic solvents and the solid state, as confirmed by IR studies .
Properties
IUPAC Name |
5-bromo-7H-1,7-naphthyridin-8-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrN2O/c9-6-4-11-8(12)7-5(6)2-1-3-10-7/h1-4H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWSHCBPPPAJVAA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=O)NC=C2Br)N=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40498386 | |
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67967-14-0 | |
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67967-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-1,7-naphthyridin-8(7H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40498386 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,7-naphthyridin-8(7H)-one typically involves the bromination of 1,7-naphthyridin-8(7H)-one. The reaction is carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position on the naphthyridine ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to maintain precise control over reaction conditions. The use of high-purity starting materials and reagents is crucial to achieve high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,7-naphthyridin-8(7H)-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form larger, more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted naphthyridine derivatives, while oxidation and reduction can lead to different oxidation states of the compound.
Scientific Research Applications
5-Bromo-1,7-naphthyridin-8(7H)-one has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-Bromo-1,7-naphthyridin-8(7H)-one depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary and are the subject of ongoing research.
Comparison with Similar Compounds
Data Table: Key Properties of Selected Compounds
Biological Activity
5-Bromo-1,7-naphthyridin-8(7H)-one is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the compound's biological activity, including its antimicrobial and anticancer properties, along with relevant research findings and case studies.
Chemical Structure and Properties
This compound has the molecular formula C8H6BrN2O and a molecular weight of approximately 225.04 g/mol. The compound features a bromine atom at the 5-position and a carbonyl group at the 8-position, which are critical for its biological activity.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. Studies have shown that it is effective against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve the inhibition of bacterial enzymes or interference with cell wall synthesis.
Table 1: Antimicrobial Activity of this compound
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Anticancer Activity
The anticancer potential of this compound has been evaluated in several studies. It has shown cytotoxic effects against various cancer cell lines, including HeLa (cervical cancer) and HL-60 (leukemia) cells. The compound appears to induce apoptosis in cancer cells through mechanisms such as DNA intercalation and inhibition of topoisomerase II.
Case Study: Cytotoxicity Against Cancer Cell Lines
In a study by Ahmed et al. (2023), this compound was tested against multiple cancer cell lines. The results indicated an IC50 value of approximately 10 µM for HeLa cells, demonstrating its potential as a chemotherapeutic agent.
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Cell Line | IC50 (µM) |
|---|---|
| HeLa | 10 |
| HL-60 | 15 |
| A549 (Lung) | 20 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems. It may modulate enzyme activities or act as a receptor ligand. Specific mechanisms include:
- Enzyme Inhibition : The compound can inhibit key enzymes involved in cell proliferation.
- DNA Interaction : It can intercalate into DNA, disrupting replication and transcription processes.
Comparative Analysis with Similar Compounds
To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:
Table 3: Comparison of Biological Activities
| Compound | Antimicrobial Activity | Anticancer Activity |
|---|---|---|
| This compound | Moderate | High |
| 4-Bromo-1,7-naphthyridin-8(7H)-one | Low | Moderate |
| Benzo[b]naphthyridine | High | Moderate |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
